1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea
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Overview
Description
1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea is a complex organic compound that features a benzothiophene moiety. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea can be achieved through various synthetic routes. One common method involves the reaction of benzothiophene derivatives with sulfonyl chlorides under basic conditions to form the sulfonylamino intermediate. This intermediate is then reacted with ethylurea to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea undergoes several types of chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures depending on the specific reaction . Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiophene derivatives .
Scientific Research Applications
1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea has several scientific research applications:
Mechanism of Action
The mechanism by which 1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea exerts its effects involves interactions with various molecular targets. The benzothiophene moiety can interact with enzymes and receptors, modulating their activity. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their function . Pathways involved include inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea can be compared with other benzothiophene derivatives such as sertaconazole, raloxifene, and zileuton . These compounds share the benzothiophene core but differ in their functional groups, leading to unique biological activities and applications. For example, raloxifene is used in the treatment of breast cancer, while zileuton is an anti-inflammatory agent . The uniqueness of this compound lies in its specific sulfonylamino and ethylurea groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-2-14-13(17)15-7-8-16-21(18,19)12-9-20-11-6-4-3-5-10(11)12/h3-6,9,16H,2,7-8H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBCEXPIGKZJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCNS(=O)(=O)C1=CSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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